N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide
Description
N'~1~,N'~3~-Bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide is a symmetrical bis-hydrazide derivative synthesized via condensation reactions between propanedihydrazide and 4-hydroxy-3-methoxybenzaldehyde. The compound features two vanillin-derived (4-hydroxy-3-methoxyphenyl) groups linked through a propanedihydrazide backbone, forming an E-configuration around the imine bonds . Its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS), which are standard for hydrazide derivatives .
Properties
Molecular Formula |
C19H20N4O6 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]propanediamide |
InChI |
InChI=1S/C19H20N4O6/c1-28-16-7-12(3-5-14(16)24)10-20-22-18(26)9-19(27)23-21-11-13-4-6-15(25)17(8-13)29-2/h3-8,10-11,24-25H,9H2,1-2H3,(H,22,26)(H,23,27)/b20-10+,21-11+ |
InChI Key |
QLNGKSPYUIGBAP-CLVAPQHMSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC(=C(C=C2)O)OC)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NN=CC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide typically involves the condensation reaction between propanedihydrazide and (E)-(4-hydroxy-3-methoxyphenyl)methylidene. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification methods to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrazine derivatives.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N’~1~,N’~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s anticancer and antimicrobial effects. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Mechanistic Comparisons
- Elesclomol vs. Target Compound : Elesclomol’s thiocarbonyl groups enable copper transport into mitochondria, triggering oxidative stress. The target compound’s hydroxyl and methoxy groups may instead act as antioxidants or weak pro-oxidants, depending on cellular context .
- Indole-Containing Analogs : Indole derivatives show enhanced cytotoxicity in some studies, likely due to interactions with DNA or enzymes like topoisomerases .
Physicochemical Properties
- Solubility : The target compound’s hydroxyl and methoxy groups may improve aqueous solubility compared to purely aromatic analogs (e.g., elesclomol) .
- Stability : Imine bonds (C=N) in the target compound are prone to hydrolysis under acidic conditions, whereas elesclomol’s thiocarbonyl bonds (C=S) offer greater stability .
- Crystallography : Analogous vanillin-hydrazides form intramolecular hydrogen bonds (O–H···N), stabilizing the E-configuration .
Biological Activity
N'~1~,N'~3~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]propanedihydrazide is a chemical compound with significant potential in biological applications. Its unique structure, characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups, suggests various biological activities, particularly in the fields of oncology and pharmacology.
- Molecular Formula : C19H20N4O6
- Molecular Weight : 392.39 g/mol
- IUPAC Name : this compound
- CAS Number : 198414-45-8
Synthesis
The synthesis of this compound typically involves a condensation reaction between propanedihydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is conducted under reflux in an organic solvent such as ethanol or methanol, followed by purification through recrystallization.
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit potent anticancer activity. For instance, derivatives of 4-hydroxy-3-methoxyphenyl have demonstrated selective cytotoxicity against various cancer cell lines. In particular, studies suggest that the compound may induce apoptosis in cancer cells through mechanisms such as:
- DNA Fragmentation : Induction of DNA damage leading to cell death.
- Poly ADP-ribose Polymerase (PARP) Cleavage : Inhibition of DNA repair mechanisms.
A notable study found that related compounds exhibited over 11-fold higher growth inhibition potency against human colon cancer cells compared to standard chemotherapeutics like 5-fluorouracil .
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The hydrazide moiety can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Oxidative Stress Induction : Compounds with similar structures have been shown to enhance oxidative stress within cells, leading to increased apoptosis.
Case Studies and Experimental Data
Several studies have explored the biological activity of similar compounds. For example:
- Study on Antioxidant Activity : Research demonstrated that compounds containing the 4-hydroxy-3-methoxy group exhibit strong antioxidant properties, which may contribute to their anticancer effects by neutralizing free radicals.
- Cytotoxicity Tests : In vitro tests on various cancer cell lines showed that derivatives with similar functional groups had IC50 values in the micromolar range, indicating potent cytotoxic effects.
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
